molecular formula C9H14N2O2 B179728 tert-butyl 4-methyl-1H-pyrazole-1-carboxylate CAS No. 121669-69-0

tert-butyl 4-methyl-1H-pyrazole-1-carboxylate

Cat. No.: B179728
CAS No.: 121669-69-0
M. Wt: 182.22 g/mol
InChI Key: LWXRDTVAZNKWMN-UHFFFAOYSA-N
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Description

Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-methyl-1H-pyrazole-1-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with 4-methyl-1H-pyrazole-1-carboxylic acid. The reaction is carried out in the presence of a suitable dehydrating agent, such as dicyclohexylcarbodiimide, to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as high-performance liquid chromatography, would be employed to monitor the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Oxidized pyrazole derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-methyl-1H-pyrazole-1-carboxylate
  • Tert-butyl 4-ethyl-1H-pyrazole-1-carboxylate
  • Tert-butyl 4-phenyl-1H-pyrazole-1-carboxylate

Uniqueness

Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate is unique due to the presence of the tert-butyl ester group and the methyl substituent on the pyrazole ring. These structural features can influence its reactivity and biological activity, making it distinct from other similar compounds.

Biological Activity

Tert-butyl 4-methyl-1H-pyrazole-1-carboxylate (tBoc-4-Me-Pz) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of tBoc-4-Me-Pz, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H14N2O2C_9H_{14}N_2O_2 and a molecular weight of 182.22 g/mol. The compound features a tert-butyl group attached to the nitrogen of a pyrazole ring, further substituted by a methyl group and a carboxylate functional group. Its moderate density is approximately 1.07 g/cm³, with a boiling point around 255°C .

The biological activity of tBoc-4-Me-Pz is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in pathways related to inflammation. Its interactions are mediated through hydrogen bonding and hydrophobic interactions due to its functional groups .
  • Receptor Interaction : Pyrazole derivatives are known to interact with multiple receptors, which can lead to diverse biological effects such as anti-inflammatory and antimicrobial activities .

Biological Activities

Research indicates that tBoc-4-Me-Pz exhibits several notable biological activities:

Case Studies and Research Findings

Several studies have explored the biological activity of tBoc-4-Me-Pz and related compounds:

Study Findings
Xia et al. (2022)Investigated pyrazole derivatives for antitumor activity; compounds showed significant cell apoptosis and growth inhibition with IC50 values ranging from 49.85 µM to lower concentrations depending on structural modifications .
Fan et al. (2022)Synthesized derivatives that induced autophagy in A549 cell lines without apoptosis; highlighted the potential for pyrazole-based compounds in cancer therapy .
Zheng et al. (2022)Explored the inhibition of lung cancer cell lines using pyrazole derivatives, finding significant activity against A549 cells .

Synthesis and Applications

This compound serves as a valuable starting material for synthesizing diverse heterocycles due to its inherent reactivity. It can be transformed into various nitrogen-containing heterocycles through coupling reactions, which can further enhance its biological activity .

Properties

IUPAC Name

tert-butyl 4-methylpyrazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-7-5-10-11(6-7)8(12)13-9(2,3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXRDTVAZNKWMN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(N=C1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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